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Compound of Interest

Methyl 5-amino-3-chloropyridine-
Compound Name:
2-carboxylate

Cat. No.: B572515

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the structure
elucidation of Methyl 5-amino-3-chloropyridine-2-carboxylate. It outlines the key chemical
identifiers, a proposed synthetic pathway, and detailed theoretical spectroscopic data expected
from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS). The guide includes detailed experimental protocols for synthesis and characterization,
presented with clear data tables and workflow visualizations to aid researchers in the
identification and confirmation of this compound.

Chemical Identity and Structure

Methyl 5-amino-3-chloropyridine-2-carboxylate is a substituted pyridine derivative. The
structural arrangement consists of a pyridine ring substituted with a methyl carboxylate group at
position 2, a chlorine atom at position 3, and an amino group at position 5. This specific
arrangement of functional groups dictates its chemical properties and spectroscopic signature.

Chemical Structure

Caption: 2D structure of Methyl 5-amino-3-chloropyridine-2-carboxylate.

Chemical Properties

The following table summarizes key identifiers and computed properties for the molecule.
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Property Value

Molecular Formula C7H7CIN20:2

Molecular Weight 186.60 g/mol

IUPAC Name methyl 5-amino-3-chloropyridine-2-carboxylate
CAS Number 879477-19-1 (for the base)

Canonical SMILES COC(=0)C1=C(C=C(C=N1)N)CI

InChl Key FLLCFMHDZNNYSM-UHFFFAOY SA-N

Proposed Synthesis and Characterization Workflow

A plausible synthetic route involves the esterification of the corresponding carboxylic acid,
which can be synthesized from commercially available precursors. The final product requires
purification, typically by column chromatography or recrystallization, followed by
comprehensive characterization to confirm its identity and purity.
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Starting Material
(e.g., 5-Amino-3-chloropyridine-2-carboxylic acid)

Click to download full resolution via product page

Caption: General experimental workflow for synthesis and characterization.

Spectroscopic Data for Structure Elucidation
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The confirmation of the chemical structure is achieved through a combination of spectroscopic
techniques. The following tables summarize the predicted data based on the compound's
structure.

'H NMR Spectroscopy Data (Predicted)

(Solvent: CDCls, Frequency: 400 MHz)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~8.05 d (J= 2.5 Hz) 1H H-6 (Pyridine)
~7.20 d(J=25H2) 1H H-4 (Pyridine)
~4.10 brs 2H -NH2z (Amino)
~3.95 s 3H -OCHs (Ester)

3C NMR Spectroscopy Data (Predicted)

(Solvent: CDCls, Frequency: 100 MHz)

Chemical Shift (6) ppm Assignment
~165.0 C=0 (Ester Carbonyl)
~145.0 C-5 (C-NHz2)

~142.0 C-6

~138.0 C-2 (C-COOCH:)
~125.0 C-4

~120.0 C-3 (C-Cl)

~52.5 -OCHs (Ester Methyl)

IR Spectroscopy Data (Predicted)
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Wavenumber (cm~—?) Vibration Type Functional Group
3450 - 3300 N-H Stretch (asym/sym) Amino (-NH2)

3100 - 3000 C-H Stretch (aromatic) Pyridine Ring

2960 - 2850 C-H Stretch (aliphatic) Methyl (-CHs)
1730-1710 C=0 Stretch Ester

1620 - 1580 N-H Bend Amino (-NH2)

1580 - 1450 C=C & C=N Stretch Pyridine Ring

1250 - 1100 C-O Stretch Ester

800 - 700 C-ClI Stretch Chloro-aromatic

Mass Spectrometry Data (Predicted)

m/z Value Assignment Notes

The most abundant peak in the

186.02 [M]* (Molecular lon for 35Cl) ]

molecular ion cluster.

Expected intensity is ~32% of
188.02 [M+2]* (Molecular lon for 3’Cl) ~ the [M]* peak (natural

abundance).

Loss of the methoxy group
155/157 [M - OCH3s]*

from the ester.

Loss of the entire methyl
127/129 [M - COOCHs]*

carboxylate group.

Experimental Protocols
Proposed Synthesis Protocol

o Reaction Setup: To a solution of 5-amino-3-chloropyridine-2-carboxylic acid (1.0 eq) in
anhydrous methanol (10 mL/mmol), add concentrated sulfuric acid (0.2 eq) dropwise at 0 °C.
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Reflux: Warm the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC).

Quenching and Neutralization: After completion, cool the reaction mixture to room
temperature and carefully pour it over crushed ice. Neutralize the solution by slow addition of
a saturated sodium bicarbonate (NaHCOs) solution until pH 7-8 is reached.

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent under reduced pressure to obtain the crude
product.

Purification: Purify the crude solid by flash column chromatography on silica gel using a
hexane-ethyl acetate gradient system.

Analytical Characterization Protocols

NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified product in deuterated
chloroform (CDCIs). Acquire *H and 3C NMR spectra on a 400 MHz or higher spectrometer.

Mass Spectrometry: Analyze the sample using an Electron lonization (EIl) or Electrospray
lonization (ESI) mass spectrometer to confirm the molecular weight and fragmentation
pattern.

IR Spectroscopy: Obtain the infrared spectrum using an FTIR spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Logical Diagram for Structure Confirmation

The process of confirming the final structure is a logical workflow where data from multiple

independent analyses must converge.
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Hypothesis

Proposed Structure of
Methyl 5-amino-3-chloropyridine-2-carboxylate
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Caption: Logical workflow for the confirmation of chemical structure.

 To cite this document: BenchChem. [Technical Guide: Structure Elucidation of Methyl 5-
amino-3-chloropyridine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b572515#methyl-5-amino-3-chloropyridine-2-
carboxylate-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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